(1R)-3-Azabicyclo[3.1.0]hexan-2-one
Description
Structural Significance and Prevalence of Azabicyclo[3.1.0]hexane Systems in Designed Molecules
These heterocyclic systems are integral components of numerous biologically active compounds and natural products. rjsvd.comresearchgate.netresearchgate.netbohrium.com Their rigid, three-dimensional structure is often crucial for specific interactions with biological targets, a desirable attribute in drug design. researchgate.net The prevalence of the azabicyclo[3.1.0]hexane core is notable in a variety of pharmacologically active agents, including those with antiviral, analgesic, and anti-tumor properties. mdpi.comacs.orgacs.org For instance, derivatives of this scaffold are found in inhibitors of hepatitis C virus (HCV) and as components of peptide mimics. nih.govgoogle.com The defined stereochemistry of these systems, such as in (1R,5S) configurations, is critical for their biological activity and enantioselective synthesis. lookchem.com
Strategic Importance of the (1R)-3-Azabicyclo[3.1.0]hexan-2-one Core as a Synthetic Target in Organic Chemistry
The this compound core is a highly sought-after synthetic intermediate due to its chiral nature and its utility as a constrained amino acid surrogate. nih.govnih.gov Its rigid framework allows for the precise spatial arrangement of functional groups, which is essential for designing molecules with high affinity and selectivity for specific biological targets. researchgate.net The lactam functionality within the pyrrolidinone ring provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. thieme-connect.comrsc.org
A significant body of research highlights the strategic importance of this scaffold in the synthesis of antiviral agents. For example, it serves as a key building block for nirmatrelvir, a component of the COVID-19 therapeutic Paxlovid. nih.govresearchgate.net The synthesis of various derivatives of 3-azabicyclo[3.1.0]hexane has been a major focus, with numerous methods developed, including transition-metal-catalyzed and metal-free approaches. bohrium.comresearchgate.netresearchgate.net These synthetic strategies often aim to control the stereochemistry of the final product, as the biological activity is highly dependent on the specific enantiomer. researchgate.netacs.org The development of efficient and stereoselective routes to this compound and its derivatives remains an active area of research, driven by the continuous demand for new and effective therapeutic agents. acs.orgacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
(1R)-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7)/t3?,4-/m1/s1 |
InChI Key |
KHLMVJUFZYQPEP-SRBOSORUSA-N |
Isomeric SMILES |
C1[C@@H]2C1CNC2=O |
Canonical SMILES |
C1C2C1C(=O)NC2 |
Origin of Product |
United States |
Cutting Edge Methodologies for the Asymmetric Synthesis of 1r 3 Azabicyclo 3.1.0 Hexan 2 One and Congeners
Catalytic Enantioselective Approaches
Palladium-Catalyzed Transformations
Palladium catalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, and the construction of the 3-azabicyclo[3.1.0]hexane core is no exception. Various palladium-catalyzed strategies have been developed, leveraging chiral ligands to induce high levels of enantioselectivity.
The direct functionalization of C-H bonds represents a highly atom- and step-economical approach to molecular synthesis. In the context of 3-azabicyclo[3.1.0]hexane synthesis, palladium-catalyzed C-H activation strategies have been successfully employed. These methods often involve the use of a chiral ligand to control the stereochemical outcome of the cyclization.
An enantioselective C–H functionalization approach has been developed for the synthesis of perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. acs.org This method utilizes a modular and bench-stable diazaphospholane ligand to facilitate a highly enantioselective Pd(0)-catalyzed cyclopropane (B1198618) C–H functionalization with trifluoroacetimidoyl chlorides as electrophiles. acs.org The resulting cyclic ketimine products can then undergo one-pot reactions with a variety of nucleophiles, leading to the rapid and modular construction of densely substituted pyrrolidines. acs.org
Furthermore, a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides has been reported to produce highly substituted aza[3.1.0]bicycles. researchgate.net This transformation proceeds via a classic aza-Wacker mechanism, forming a new C-N bond with oxygen as the terminal oxidant. researchgate.net The reaction tolerates a range of functional aryl groups under mild conditions. researchgate.net
A palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones provides a practical route to 3-azabicyclo[3.1.0]hexane derivatives. rsc.org This reaction proceeds with high yields and diastereoselectivities, and the major diastereoisomers can be readily isolated. rsc.org
| Ligand Type | Key Features | Application | Ref |
| Diazaphospholane | Modular, bench-stable | Enantioselective C-H functionalization | acs.org |
| Chiral Bidentate Thioether | Favors mono(amine)-Pd(II) intermediate | Enantioselective C-H activation of free amines | researchgate.net |
| Hemilabile BINAP(O) | Desymmetrizing Mizoroki-Heck cyclizations | Asymmetric C-H arylation | nih.gov |
A powerful palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes has been developed for the efficient construction of chiral 3-azabicyclo[3.1.0]hexanes. researchgate.netnih.gov This tandem reaction is noteworthy for its ability to form three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters in a single operation with excellent regio- and enantioselectivity. researchgate.netresearcher.life A variety of nucleophiles, including alcohols, phenols, amines, and water, are compatible with this reaction system. researchgate.netnih.gov The resulting products can be further functionalized, providing access to a diverse library of 3-azabicyclo[3.1.0]hexane frameworks. researchgate.netnih.gov This method represents a significant advance in the synthesis of these complex scaffolds from readily available starting materials. cpu.edu.cn
An enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes from allyl carbonates and propargyl amines has also been reported. doi.org This process involves an amine-catalyzed allylic substitution to form an N-allyl propargylamine (B41283) intermediate, which then undergoes an enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. doi.org The chiral spiro bis(isoxazoline) ligand, (P,R,R)-i-Pr-SPRIX, is critical for achieving high yields and enantioselectivities in the cyclization step. doi.org
| Catalyst/Ligand | Substrates | Key Features | Yield | Enantiomeric Excess (ee) | Ref |
| Pd(OAc)₂ / (R)-Siphos-PE | 1,6-Enynes | 5-exo-trig cyclization/cyclopropanation/carbonylation | High | High | researchgate.netnih.gov |
| Pd(II)/Pd(IV) / (P,R,R)-i-Pr-SPRIX | Allyl carbonates, Propargyl amines | One-pot allylic substitution/oxidative cyclization | up to 92% | up to 90% | doi.org |
A novel palladium-catalyzed aerobic (1+2) annulation of C(sp³)–H bonds with olefins has been developed for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes. nih.govresearchgate.net This reaction involves the palladation of a C(sp³)–H bond twice at the same position. nih.govresearchgate.net Mechanistic studies using in situ IR have suggested that the second C-H palladation and subsequent reductive elimination may be the rate-limiting steps of the reaction. researchgate.net This aerobic annulation provides a direct method for constructing the bicyclic core from simple precursors.
Copper-Mediated Cyclizations
Copper-mediated reactions have also proven to be effective for the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton. These methods often involve oxidative cyclizations and offer complementary approaches to the palladium-catalyzed systems.
A facile method for the construction of the 3-azabicyclo[3.1.0]hexane framework involves the reaction of allylamines and allenes in the presence of a copper catalyst system. researchgate.net The reaction proceeds through a Michael addition of the allylamine (B125299) to the allene, followed by a copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization. researchgate.netresearchgate.net This process allows for the formation of potentially biologically active 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields. researchgate.net
Copper-mediated aerobic synthesis of 3-azabicyclo[3.1.0]hex-2-enes from N-allyl enamine carboxylates has also been developed. nih.govnih.gov These reactions, which occur under an oxygen atmosphere, involve an intramolecular cyclopropanation. nih.govnih.gov By slightly modifying the reaction conditions, a divergent synthesis of 4-carbonylpyrroles can also be achieved from the same starting materials. nih.govacs.org A chemodivergent protocol for the copper-mediated, halide-controlled annulation of N-allyl enamines has also been disclosed, providing access to either 1-pyrrolines or 3-azabicyclo[3.1.0]hex-2-enes with good yields and high selectivity. rsc.org The choice of halogen reagent, its addition rate, and the solvent are critical for controlling the reaction outcome. rsc.org
Radical cyclizations, particularly 5-exo-trig closures, are a well-established method for the construction of five-membered rings. uchicago.eduacs.orgdiva-portal.org In the context of copper-mediated reactions, a carbon-centered radical can be generated, which then undergoes a 5-exo-trig radical cyclization to form the bicyclic system. nih.gov
| Catalyst System | Substrates | Key Features | Yield | Ref |
| CuI / DBU | Allylamines, Allenes | Michael addition/oxidative carbanion cyclization | 42-85% | researchgate.netresearchgate.net |
| CuBr / O₂ or CuBr₂ / PhIO₂ | N-Allyl enamine carboxylates | Intramolecular cyclopropanation | Moderate to Good | researchgate.netnih.gov |
| Copper / Halide | N-Allyl enamines | Halide-controlled annulation | Good | rsc.org |
Silver(I)-Catalyzed Oxidative Cyclopropanation of Heteroatom-Tethered 1,6-Enynes
A straightforward and atom-economical method for synthesizing functionalized 3-aza-bicyclo[3.1.0]hexane derivatives involves the Silver(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes. figshare.comnih.gov This process facilitates the formation of multiple chemical bonds in a single step under relatively mild conditions, using 20 mol % of a silver(I) catalyst and air as the oxidant. figshare.comnih.gov The reaction proceeds with good to excellent yields and has been successfully demonstrated on a gram scale. figshare.comnih.gov Preliminary studies suggest the involvement of an uncommon silver carbenoid intermediate in this transformation. figshare.comnih.gov This method avoids the need for external oxidants, enhancing its environmental friendliness. figshare.comnih.gov
A related silver-catalyzed intramolecular cyclopropanation of prochiral alkyne-tethered 1,3-dicarbonitriles has also been developed, utilizing perchloric acid as an effective oxidizing agent to construct densely functionalized bicyclic systems. researchgate.net
Table 1: Silver(I)-Catalyzed Oxidative Cyclopropanation
| Catalyst | Oxidant | Key Features | Yield | Ref |
| Silver(I) | Air | Atom-economical, one-step, no external oxidant | Good to Excellent | figshare.comnih.gov |
| Silver(I) | Perchloric Acid | Diastereoselective, for prochiral substrates | - | researchgate.net |
Rhodium-Catalyzed Intramolecular Alkene Cyclopropanation
Rhodium catalysts have proven highly effective in the intramolecular cyclopropanation of alkenes to form the 3-azabicyclo[3.1.0]hexane core. A notable two-step protocol begins with a CpxRh(III) catalyst promoting the alkenyl C-H functionalization of N-enoxysuccinimides, which then undergo a rare cis-cyclopropanation with acrolein to yield disubstituted cis-cyclopropanes with high enantioselectivity and diastereoselectivity. researchgate.net Subsequently, a Cp*Ir(III) catalyst facilitates the cyclization of these dicarbonyl cis-cyclopropanes with a wide array of primary amines through an iterative aminative transfer hydrogenation, affording a diverse set of substituted 3-azabicyclo[3.1.0]hexanes. researchgate.net
Furthermore, dirhodium(II) catalysts, such as Rh₂(esp)₂, have been employed for the cyclopropanation of 2,5-dihydropyrrole derivatives with ethyl diazoacetate (EDA) at low catalyst loadings. acs.org This method allows for the stereoselective synthesis of either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates. acs.org Telescoped reaction conditions have been developed for gram-scale synthesis without the need for chromatographic purification, highlighting the practical utility of this approach for producing valuable pharmaceutical intermediates. acs.org
In a different approach, a cationic Rh(I) complex, in conjunction with (S)-Segphos or (S)-DTBM-Segphos and benzoic acid, catalyzes the enantioselective cycloisomerization of 1,6-enynes that contain carbonyl groups at the enyne linkage. acs.org This reaction produces 2-alkylidenebicyclo[3.1.0]hexanes and can be integrated into a one-pot process that includes lactonization to form bicyclic lactones. acs.org
Table 2: Rhodium-Catalyzed Intramolecular Cyclopropanation
| Catalyst System | Substrate Type | Key Features | Stereoselectivity | Ref |
| CpxRh(III) then Cp*Ir(III) | N-enoxysuccinimides and acrolein | Two-step protocol, broad amine scope | High enantio- and diastereoselectivity | researchgate.net |
| Rh₂(esp)₂ | 2,5-dihydropyrrole derivatives and EDA | Low catalyst loading, stereoselective (exo/endo) | High | acs.org |
| Cationic Rh(I)/(S)-Segphos + Benzoic Acid | 1,6-enynes with carbonyls | Enantioselective cycloisomerization | High | acs.org |
Gold-Catalyzed Cyclization/Hydroboration of 1,6-Enynes
Gold catalysis provides a versatile and atom-economical route to bicyclo[3.1.0]hexane boranes through the cyclization/hydroboration of 1,6-enynes. researchgate.net This protocol proceeds under mild conditions, yielding stable products in moderate to good yields that can be purified by chromatography. researchgate.net The resulting borane (B79455) moiety is amenable to a variety of subsequent chemical transformations. researchgate.net Kinetic isotope effect experiments suggest that the hydrogen-transfer step is not rate-limiting. researchgate.net
In a related gold-catalyzed process, N-allyl ynamides can undergo oxidative cyclopropanation to produce 3-aza-bicyclo[3.1.0]-hexan-2-one derivatives. univasf.edu.br Additionally, gold-catalyzed nitrene transfer from benzofuroxans to N-allylynamides offers another pathway to synthesize 3-azabicyclo[3.1.0]hexanes. mdpi.com
Table 3: Gold-Catalyzed Cyclization of 1,6-Enynes
| Reaction Type | Substrate | Key Features | Yield | Ref |
| Cyclization/Hydroboration | 1,6-Enynes | Atom-economical, stable borane products | Moderate to Good | researchgate.net |
| Oxidative Cyclopropanation | N-allyl ynamides | Forms 3-aza-bicyclo[3.1.0]-hexan-2-one core | - | univasf.edu.br |
| Nitrene Transfer | N-allylynamides and benzofuroxans | Synthesis of 3-azabicyclo[3.1.0]hexanes | - | mdpi.com |
Cooperative Iridium/Aluminum Catalysis for Enantioselective Bridge-Head C(sp³)-H Borylation
A novel strategy for the functionalization of 3-azabicyclo[3.1.0]hexanes involves the direct borylation of a bridge-head C(sp³)–H bond. elsevierpure.com This is achieved through a cooperative iridium/aluminum catalytic system that operates under mild conditions to afford good yields with moderate to complete site selectivity. elsevierpure.comnih.gov The use of a BINOL-based chiral aluminum catalyst enables the synthesis of enantioenriched alkylboronate products. elsevierpure.combohrium.com This method is significant as it allows for the catalytic asymmetric synthesis of 3-azabicyclo[3.1.0]hexanes with chiral centers at the bridgehead positions, which are typically synthesized via multi-step sequences from chiral precursors like epichlorohydrin. bohrium.combohrium.com The resulting optically active boron compounds can be further diversified without loss of stereochemical integrity, for instance, in the synthesis of amitifadine (B1667122) derivatives. bohrium.combohrium.com
Table 4: Iridium/Aluminum Catalyzed C-H Borylation
| Catalyst System | Reaction Type | Key Features | Stereoselectivity | Ref |
| Iridium/Aluminum | Bridge-head C(sp³)–H Borylation | Mild conditions, high site selectivity | Moderate to complete | elsevierpure.comnih.gov |
| Iridium/Chiral Aluminum (BINOL-based) | Enantioselective Bridge-head Borylation | Catalytic asymmetric synthesis | Moderate asymmetric yield | elsevierpure.combohrium.com |
Organocatalytic and Sequential One-Pot Protocols
An efficient, enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has been developed starting from allyl carbonates and propargyl amines. doi.org The process begins with an amine-catalyzed allylic substitution to form an intermediate N-allyl propargylamine. doi.org This intermediate then undergoes an in-situ enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. doi.org The chiral spiro bis(isoxazoline) ligand, (P,R,R)-i-Pr-SPRIX, is critical for the success of the cyclization step, leading to the desired bicyclic products in up to 92% yield and 90% enantiomeric excess (ee). doi.org This one-pot approach is economically favorable as it condenses multiple bond-forming and stereocenter-creating steps into a limited number of operations without isolating intermediates. doi.orgresearchgate.net
Table 5: One-Pot Allylic Substitution and Oxidative Cyclization
| Catalyst System | Reaction Sequence | Chiral Ligand | Yield | Enantiomeric Excess (ee) | Ref |
| Amine catalyst and Pd(II)/Pd(IV) | Allylic substitution followed by oxidative cyclization | (P,R,R)-i-Pr-SPRIX | Up to 92% | Up to 90% | doi.org |
Non-Catalytic and Stoichiometric Enantiocontrol Methods
While catalytic methods are often preferred, non-catalytic and stoichiometric approaches remain relevant for the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold. These methods often involve the derivatization of substituted cyclopropanes. For instance, tandem reactions involving C(sp³)–H bond activation followed by alkenylation and amination, as well as intramolecular aminolysis reactions, are effective strategies. mdpi.com
Another common approach is the intermolecular [2+1] fused-annulation reaction of functionalized maleimide (B117702) derivatives with a one-carbon donor. mdpi.com These carbon donors can be generated in situ from sources like substituted diazomethanes, bromo(nitro)methane, substituted α-diazoacetates, and N-tosylhydrazones. mdpi.com Base-promoted intramolecular addition of alkenes is another strategy to create conformationally restricted and highly substituted aza[3.1.0]bicycles. mdpi.com This is particularly useful for synthesizing fused bicyclic compounds. mdpi.com
Chiral Pool and Auxiliary-Based Syntheses
Derivations from Stereodefined Natural Products or Chiral Precursors
The use of the chiral pool, which utilizes readily available and enantiomerically pure natural products as starting materials, represents a classical and effective strategy for asymmetric synthesis. Glutamic acid, a naturally occurring amino acid, has been employed as a chiral precursor for the synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acids. sioc-journal.cnresearchgate.net This approach involves a sequence of reactions including amino protection, cyclization catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), reduction-dehydration to form an alkene, followed by an asymmetric Simmons-Smith reaction and hydrolysis. sioc-journal.cnresearchgate.net The Simmons-Smith reaction, in particular, is crucial for establishing the cyclopropane ring with the desired stereochemistry. The diastereomeric ratio of the products can be influenced by the reaction time, with a ratio of 6:1 (cis/trans) being achieved after 19.5 hours, leading to a total yield of 30% and a diastereomeric excess (de) of 72%. sioc-journal.cnresearchgate.net
Another example of a chiral pool approach is the enantioselective synthesis of (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, a key intermediate for various compounds, starting from the inexpensive and commercially available (R)-epichlorohydrin. verixiv.org This multi-step synthesis demonstrates the utility of leveraging existing stereocenters from the chiral pool to construct complex bicyclic systems. verixiv.org
Diverse Annulation and Cyclization Strategies
Intramolecular Acylnitrene-Mediated Aziridination
Intramolecular acylnitrene-mediated aziridination is a powerful method for the construction of aziridine-containing bicyclic systems. This reaction typically involves the generation of a reactive acylnitrene species from an acyl azide, which then undergoes an intramolecular C-H insertion or alkene aziridination to form the desired bicyclic product. While direct examples for (1R)-3-Azabicyclo[3.1.0]hexan-2-one are not extensively detailed, the synthesis of the related 3-oxa-1-azabicyclo[3.1.0]hexan-2-one system via this methodology provides a strong precedent. acs.orgacs.orgresearchgate.net In this analogous synthesis, an intramolecular acylnitrene-mediated aziridination is used to generate a key bicyclic aziridine (B145994) with excellent yield and stereoselectivity. acs.orgresearchgate.net This bicyclic aziridine can then be subjected to nucleophilic ring-opening to afford substituted oxazolidinones. acs.orgacs.org The high stereocontrol inherent in this intramolecular cyclization makes it a promising strategy for the asymmetric synthesis of 3-azabicyclo[3.1.0]hexan-2-one derivatives. Furthermore, cobalt(II)-based metalloradical catalysis has been effectively used for the intramolecular radical aziridination of allylic sulfamoyl azides to construct strained 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane structures in high yields. nih.gov
[2+1] Fused-Annulation Reactions with Functionalized Maleimide Derivatives and One-Carbon Donors
The [2+1] fused-annulation reaction between a functionalized maleimide derivative and a one-carbon donor is a convergent and efficient strategy for the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold. mdpi.comresearchgate.net This approach involves the in-situ generation of a carbene or a carbene equivalent, which then adds across the double bond of the maleimide to form the cyclopropane ring.
Various one-carbon donors can be employed, including:
Substituted diazomethanes: These are common precursors for generating carbenes.
Bromo(nitro)methane: In the presence of a base, this can act as a one-carbon donor.
Substituted α-diazoacetates: These reagents can generate metal carbenes that participate in the cyclopropanation.
N-tosylhydrazones: These can be decomposed in the presence of a base and a palladium catalyst to generate a carbenoid species that reacts with maleimides. nih.gov
This methodology offers a modular approach, as the substituents on both the maleimide and the one-carbon donor can be varied to generate a library of 3-azabicyclo[3.1.0]hexane derivatives. For instance, the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been shown to produce a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. nih.gov
A reliable method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane has also been developed through the 1,3-dipolar cycloaddition reactions of cyclopropenes to the stable azomethine ylide derived from Ruhemann's Purple. beilstein-journals.org This reaction proceeds with high diastereoselectivity under mild conditions. beilstein-journals.org
Base-Promoted Intramolecular Spirocyclization Reactions
A base-promoted intramolecular spirocyclization of vinyl cyclopropanecarboxamides has emerged as an efficient method for accessing conformationally restricted 3-azabicyclo[3.1.0]hexanes. mdpi.comnih.govresearchgate.net This reaction proceeds via an intramolecular addition of the amide nitrogen to the vinyl group, facilitated by a strong base such as potassium tert-butoxide (tBuOK). mdpi.com The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. mdpi.com This strategy is particularly useful for synthesizing highly substituted aza[3.1.0]bicycles. nih.gov
The scope of this reaction has been explored with various substituents on the vinyl group and the cyclopropane ring. The following table summarizes some of the reported results for the synthesis of 1-aryl-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-ones. mdpi.com
| Entry | R¹ (Aryl Group) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 4-Chlorophenyl | 82 | - |
| 2 | 4-Methoxyphenyl | 72 | ~2:1 |
| 3 | m-Tolyl | 76 | ~2:1 |
| 4 | 4-Fluorophenyl | 85 | ~5:4 |
Reaction conditions: 1 (0.5 mmol), tBuOK (4.0 equiv), DMF (2 mL), 110 °C. Isolated yields.
Photochemical Decomposition Reactions for Azabicyclic Systems (e.g., CHF₂-pyrazolines)
Photochemical decomposition of pyrazolines provides a practical route to cyclopropane-containing bicyclic systems, including 3-azabicyclo[3.1.0]hexane derivatives. nih.govnih.govscispace.comrsc.org This method involves the initial [3+2] cycloaddition of a diazoalkane with an alkene, such as a maleimide, to form a pyrazoline intermediate. nih.govrsc.org Subsequent photochemical irradiation of the pyrazoline leads to the extrusion of nitrogen gas and the formation of the cyclopropane ring. nih.govscispace.com
A notable application of this strategy is the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivatives. nih.govnih.govscispace.comrsc.org In this case, CF₂H(CH₃)CHN₂ is generated in situ and reacted with various commercially available maleimides. nih.gov The resulting CHF₂-pyrazolines are then decomposed under photochemical conditions to afford the desired products in moderate to excellent yields. nih.govnih.govscispace.com This protocol is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance. nih.govnih.govscispace.com Both diastereoisomers of the products can often be readily separated by silica (B1680970) gel chromatography. nih.gov
The general mechanism involves the formation of a 1,3-biradical upon photodenitrogenation of the pyrazoline, which then recombines to form the cyclopropane ring as a mixture of diastereomers. scispace.com
Multicomponent Reaction Design for Azabicyclo[3.1.0]hex-3-ene Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures in a single step. A notable example is the three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water to generate 1-azabicyclo[3.1.0]hexane-3-ene derivatives. nih.gov This method is lauded for its environmentally friendly nature, high yields, and the use of readily available starting materials. nih.gov
Another powerful MCR involves the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from α-amino acids and carbonyl compounds, with cyclopropenes. rsc.orgthieme-connect.com This strategy has been successfully employed to create spiro-fused 3-azabicyclo[3.1.0]hexane systems with high diastereoselectivity. rsc.orgthieme-connect.com For instance, the reaction of 11H-indeno[1,2-b]quinoxalin-11-one derivatives, various amines (including α-amino acids and peptides), and cyclopropenes affords complex spirocyclic compounds in good to high yields. rsc.org Similarly, ninhydrin (B49086) has been used to generate azomethine ylides for the synthesis of spirocyclic 3-azabicyclo[3.1.0]hexane-2,2′-indenes. thieme-connect.com
1,3-Dipolar Cycloaddition Reactions of Cyclopropenes with Azomethine Ylides
The [3+2] cycloaddition between cyclopropenes and azomethine ylides stands out as a robust method for the synthesis of the 3-azabicyclo[3.1.0]hexane core. This reaction can be performed in a multicomponent fashion, where the azomethine ylide is generated in situ from a carbonyl compound and an α-amino acid. beilstein-journals.orgresearchgate.net Various carbonyl compounds, such as alloxan, isatin (B1672199), and ninhydrin, have been utilized for this purpose. beilstein-journals.orgresearchgate.net
A significant advancement in this area is the use of stable azomethine ylides, such as the protonated form of Ruhemann's purple (PRP), which can be isolated and characterized. beilstein-journals.orgnih.gov The reaction of PRP with both 3-substituted and 3,3-disubstituted cyclopropenes leads to bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields with high diastereofacial selectivity. beilstein-journals.orgnih.gov Density functional theory (DFT) calculations have shown that these cycloadditions are controlled by the HOMOcyclopropene–LUMOylide interaction. beilstein-journals.orgnih.gov
The development of enantioselective variants of this reaction represents a major breakthrough. For example, a chiral Cu-(CH₃CN)₄BF₄/Ph-Phosferrox complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes, providing a concise route to enantiomerically enriched 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org
Tandem and Cascade Reaction Sequences
Tandem and cascade reactions provide elegant and efficient pathways to complex molecules by combining multiple bond-forming events in a single operation. These strategies are particularly valuable for constructing the intricate architecture of 3-azabicyclo[3.1.0]hexan-2-ones.
Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequences
A powerful three-step sequence has been developed for the synthesis of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones starting from 2-iodocyclopropanecarboxamides. acs.orgnih.govacs.org This sequence involves:
Copper-free Sonogashira cross-coupling: The 2-iodocyclopropanecarboxamide is coupled with a terminal aryl- or heteroarylalkyne. acs.orgresearchgate.net
5-exo-dig cyclization: The resulting product undergoes a thermal or microwave-assisted 5-exo-dig cyclization to form a 4-methylene-3-azabicyclo[3.1.0]hexan-2-one intermediate. acs.orgresearchgate.net
This methodology offers a versatile route to a variety of medicinally relevant 3-azabicyclo[3.1.0]hexan-2-one scaffolds. acs.orgnih.gov
| Starting Material | Alkyne Partner | Overall Yield (%) | Diastereomeric Ratio (dr) |
| N-Benzyl-2-iodocyclopropanecarboxamide | Phenylacetylene | 85 | >95:5 |
| N-(4-Methoxybenzyl)-2-iodocyclopropanecarboxamide | 4-Ethynyltoluene | 91 | >95:5 |
| N-Allyl-2-iodocyclopropanecarboxamide | 3-Ethynylpyridine | 76 | >95:5 |
Table 1: Examples of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones Synthesized via the Sonogashira/Cyclization/Hydrogenation Sequence. acs.org
Radical Cyclization−Intramolecular SN2 Reactions
Tandem radical cyclization followed by an intramolecular SN2 reaction provides a pathway to 3-azabicyclo[3.1.0]hexan-2-ones. acs.orgresearchgate.net This approach leverages the reactivity of radical intermediates to construct the bicyclic system. While specific examples directly leading to this compound are not detailed in the provided context, the general strategy is a recognized method for forming this class of compounds. The process typically involves the generation of a radical which then undergoes a 5-exo-trig cyclization, followed by an internal nucleophilic displacement to form the cyclopropane ring.
Divergent Synthetic Pathways for Azabicyclic Structures
Divergent synthesis enables the creation of a variety of structurally distinct molecules from a common precursor, offering an efficient strategy for exploring chemical space. beilstein-journals.org A chiral N-allylpyrrolidine derivative, accessible from a carbohydrate precursor, has been utilized in a divergent approach to synthesize various azabicyclic ring systems. nih.gov While this specific example leads to indolizidine and pyrrolo[1,2-a]azepine derivatives, the underlying principle of using a common intermediate to access different scaffolds is highly relevant to the synthesis of 3-azabicyclo[3.1.0]hexane congeners. nih.gov The development of such divergent strategies, often controlled by the choice of catalyst or reaction conditions, is a key area of modern synthetic chemistry. beilstein-journals.org
Ring Expansion Strategies from Aziridines and Aziridiniums
Ring expansion reactions of aziridines and aziridinium (B1262131) ions offer a powerful method for constructing larger nitrogen-containing heterocycles, including the 3-azabicyclo[3.1.0]hexane framework. arkat-usa.orgresearchgate.net The strain of the fused aziridine ring provides the driving force for these transformations. arkat-usa.org
One strategy involves the formation of a 1-azoniabicyclo[3.1.0]hexane intermediate, which can then undergo nucleophilic ring-opening to yield substituted pyrrolidines and piperidines. nih.govjove.com The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the substituents on the bicyclic system. nih.govjove.com
More recently, a novel approach utilizing an aziridinium ylide intermediate has been developed for the synthesis of dehydropiperidines. springernature.com This reaction involves the exposure of a cis-bicyclic aziridine to a vinyl diazoacetate in the presence of a rhodium catalyst, leading to a pseudo- acs.orgacs.org-sigmatropic rearrangement and expansion of the aziridine ring. springernature.com This method has been shown to be highly diastereoselective and can be performed asymmetrically. springernature.com
| Precursor | Reaction Type | Product Scaffold |
| 2-(4-hydroxybutyl)aziridine | Intramolecular cyclization | 1-Azoniabicyclo[4.1.0]heptane |
| cis-Bicyclic aziridine | Rh-catalyzed reaction with vinyl diazoacetate | Dehydropiperidine |
| N-Alkylpyridinium perchlorate | Photoelectrocyclization | 6-Alkyl-6-azabicyclo[3.1.0]hex-2-en-4-yl alcohol/ether |
Table 2: Examples of Ring Expansion Strategies for the Synthesis of Azabicyclic Compounds. nih.govspringernature.comacs.org
Mechanistic Insights and Computational Investigations in 1r 3 Azabicyclo 3.1.0 Hexan 2 One Synthesis
Elucidation of Complex Reaction Pathways and Catalytic Cycles
The formation of the 3-azabicyclo[3.1.0]hexane core is often achieved through transition-metal-catalyzed reactions, each with unique mechanistic pathways. bohrium.com A prevalent strategy involves the intramolecular cyclopropanation of allylic amines or related precursors. bohrium.com
One prominent pathway is the 1,3-dipolar cycloaddition between cyclopropenes and azomethine ylides. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org For instance, the reaction of a stable azomethine ylide, the protonated form of Ruhemann's purple (PRP), with various cyclopropenes provides access to bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives. nih.govbeilstein-journals.orgbeilstein-journals.org This reaction proceeds with high diastereoselectivity. beilstein-journals.orgbeilstein-journals.org
Transition metals like rhodium, palladium, copper, and gold play a pivotal role in catalyzing the synthesis of these bicyclic systems. researchgate.netbohrium.comresearchgate.netnih.gov Dirhodium(II) catalysts, for example, are effective in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings (0.005 mol %). nih.gov The choice of rhodium catalyst and subsequent hydrolysis conditions can selectively yield either the exo- or endo- diastereomer. nih.gov
Palladium-catalyzed processes have also been developed, such as the aerobic (1+2) annulation involving a twofold C(sp³)-H palladation at the same position. researchgate.net Another palladium-catalyzed approach involves an enantioselective one-pot synthesis from allyl carbonates and propargyl amines, which proceeds through an allylic substitution followed by an in-situ oxidative cyclization. doi.org
Copper-catalyzed systems can facilitate the synthesis through a Michael addition of allylamines with allenes, followed by an intramolecular oxidative carbanion 5-exo-trig radical cyclization. researchgate.net Gold-catalyzed cyclization/hydroboration of 1,6-enynes offers another atom-economical route to the bicyclo[3.1.0]hexane skeleton. researchgate.net
A three-step sequence starting from 2-iodocyclopropanecarboxamides involves a copper-free Sonogashira coupling, a 5-exo-dig cyclization of the amide nitrogen onto the alkyne, and subsequent ionic hydrogenation. acs.org This sequence provides 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones with high diastereoselectivity. acs.org The initial steps form a 4-(arylmethylene)-3-azabicyclo[3.1.0]hexan-2-one intermediate, which upon protonation, generates a bicyclic N-acyliminium ion. acs.org
Characterization of Reactive Intermediates and Transition States
The synthesis of 3-azabicyclo[3.1.0]hexan-2-one derivatives often proceeds through highly reactive intermediates and well-defined transition states that dictate the reaction's outcome and stereoselectivity.
In the 1,3-dipolar cycloaddition of protonated Ruhemann's purple (PRP) with cyclopropenes, the reaction proceeds through a one-step mechanism via distinct transition states. beilstein-archives.org For the reaction with 1-chloro-2-phenylcyclopropene, two transition states, designated TS-5a-endo and TS-5a-exo, lead to the formation of different invertomers of the final cycloadduct. beilstein-archives.org Computational studies have shown that the endo cycloaddition pathway has a significantly lower Gibbs energy of activation. beilstein-archives.org
A key intermediate in several synthetic routes is the bicyclic N-acyliminium ion. acs.org These ions can be generated from bicyclic imides via the addition of a nucleophile to form a hemiaminal, which is then treated with an acid. acs.org An alternative strategy involves the protonation of 4-(arylmethylene)-3-azabicyclo[3.1.0]hexan-2-ones, which are formed from the cyclization of Sonogashira coupling products. acs.org These N-acyliminium ions are then captured by nucleophiles with high diastereoselectivity. acs.org
In the synthesis of 1-azabicyclo[3.1.0]hexane from 2-(bromomethyl)pyrrolidine, the reaction is proposed to proceed through an open-chain transition state involving an intermolecular Br···Li+ coordination in an S_N2-like process. nih.gov
For dirhodium-catalyzed cyclopropanations, the reaction involves a rhodium carbene intermediate. researchgate.net Similarly, silver-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes is thought to proceed through an uncommon silver carbenoid intermediate. researchgate.net
Kinetic Studies and Rate-Limiting Step Determination
Kinetic investigations provide valuable insights into the reaction dynamics and help in optimizing reaction conditions. In the palladium-catalyzed aerobic annulation for the synthesis of 3-azabicyclo[3.1.0]hex-2-ene, preliminary mechanistic studies using in-situ IR spectroscopy suggested that the second C-H palladation and the subsequent reductive elimination might be the slow steps in the catalytic cycle. researchgate.net
For the gold-catalyzed cyclization/hydroboration of 1,6-enynes, kinetic isotope effect experiments have indicated that the hydrogen-transfer step is a fast process and is not involved in the rate-limiting step of the reaction. researchgate.net DFT calculations on the 1,3-dipolar cycloaddition reactions of PRP with cyclopropenes have revealed that these reactions are under kinetic control. beilstein-archives.org
In a study focused on enhancing the turnover number (TON) of dirhodium(II)-catalyzed cyclopropanation, it was found that for donor/acceptor carbenes, the optimal temperature for a high TON was between 60–70 °C. acs.org However, for acceptor carbenes like those derived from ethyl diazoacetate, higher temperatures (90 °C) were required to achieve good yields, indicating different kinetic profiles for different carbene types. nih.govacs.org
Advanced Computational Chemistry Applications
Computational chemistry has become an indispensable tool for understanding the synthesis of (1R)-3-Azabicyclo[3.1.0]hexan-2-one and its derivatives, providing deep mechanistic insights and predictive power.
Density Functional Theory (DFT) calculations have been extensively used to study the mechanisms of reactions leading to the 3-azabicyclo[3.1.0]hexane core. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.orgbeilstein-archives.org In the 1,3-dipolar cycloaddition of protonated Ruhemann's purple (PRP) with cyclopropenes, DFT methods at the M11/cc-pVDZ level of theory have been employed to thoroughly investigate the reaction mechanism. nih.govbeilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org These calculations have revealed that the cycloaddition reactions are controlled by the interaction between the HOMO of the cyclopropene (B1174273) and the LUMO of the ylide (HOMOcyclopropene–LUMOylide controlled). beilstein-journals.orgresearchgate.netbeilstein-archives.org
DFT has also been crucial in understanding the stereoselectivity of these reactions. beilstein-journals.orgresearchgate.netbeilstein-archives.org For the reaction of 3-methyl-3-phenylcyclopropene (B8295009) with PRP, the calculated transition-state energies are in full agreement with the experimentally observed stereoselectivity. beilstein-journals.orgresearchgate.netbeilstein-journals.org Furthermore, DFT calculations demonstrated that the 1,3-dipolar cycloaddition favors the formation of cycloadducts where all three substituents on the cyclopropane (B1198618) ring are oriented syn-periplanar, a selectivity attributed to secondary orbital interactions.
In a different synthetic approach, high-level quantum chemical calculations were used to study the fragmentation of a bi-2H-azirin-2-yl system, which is related to azabicyclic structures. acs.org These calculations helped to identify two transition states of comparable energy for this one-step conversion. acs.org
While specific molecular dynamics (MD) simulations for this compound were not found in the provided search results, the utility of this technique for similar systems is acknowledged. MD simulations are valuable for guiding solvent selection to stabilize intermediates and reduce racemization, as well as for understanding the conformational dynamics that can influence reactivity and selectivity.
Computational studies have consistently provided strong support for experimental findings in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. The high diastereoselectivity observed in the 1,3-dipolar cycloaddition of PRP with cyclopropenes is rationalized by DFT calculations, which predict the favored transition states. beilstein-journals.orgresearchgate.netbeilstein-archives.org The experimentally observed high chemo- and diastereoselectivity in the reaction of cyclopropenes containing multiple bonds with a stable azomethine ylide is also supported by these computational models. beilstein-journals.orgbeilstein-archives.org
The influence of electronic properties of substituents on the reactivity of the cyclopropene ring, an experimental observation, was further elucidated through DFT studies. beilstein-journals.org For instance, the lack of reactivity of certain ester- and acid-substituted cyclopropenes was explained by their electronic properties as revealed by computational analysis. beilstein-journals.org
In the context of ring-opening reactions of related 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones, computational studies were employed to examine the effect of the amine nucleophile, reaction solvent, and aziridine (B145994) substitution to identify conditions that lead to a single product, thus guiding experimental design. researchgate.net
The table below summarizes key computational findings for reactions involving the 3-azabicyclo[3.1.0]hexane core.
| Reaction Type | Computational Method | Key Finding | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | DFT (M11/cc-pVDZ) | Reaction is HOMOcyclopropene–LUMOylide controlled and kinetically driven. | beilstein-archives.org |
| 1,3-Dipolar Cycloaddition | DFT | Calculated transition state energies are consistent with experimentally observed stereoselectivity. | beilstein-journals.orgresearchgate.netbeilstein-journals.org |
| 1,3-Dipolar Cycloaddition | DFT | Favors syn-periplanar orientation of cyclopropane substituents due to secondary orbital interactions. | |
| Ring Opening of Azabicycles | Computational Studies | Helped identify reaction conditions to obtain single products by examining solvent and substituent effects. | researchgate.net |
Strategic Functionalization and Synthetic Transformations of the Azabicyclo 3.1.0 Hexan 2 One Nucleus
Derivatization Reactions for Modifying the Azabicyclic Framework
The inherent strain and reactivity of the azabicyclo[3.1.0]hexan-2-one core allow for a variety of chemical modifications, enabling the synthesis of a diverse library of compounds.
Ring Opening Reactions and Subsequent Chemical Modifications
The fused aziridine (B145994) ring within the azabicyclo[3.1.0]hexane system is susceptible to nucleophilic attack, leading to ring-opened products that can be further elaborated. The reaction of 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones, a related class of compounds, with amine nucleophiles can yield either aminomethyl oxazolidinones or aziridinyl ureas. researchgate.netresearchgate.net The outcome of this reaction is highly dependent on the choice of amine, solvent, and the substitution pattern on the aziridine ring. researchgate.netresearchgate.net For instance, polar solvents favor the formation of aminomethyl oxazolidinones. researchgate.netresearchgate.net
These ring-opening strategies provide a facile entry into various heterocyclic systems. For example, the nucleophilic opening of bicyclic aziridines with a range of carbon, oxygen, nitrogen, sulfur, and halogen-containing nucleophiles affords oxazolidinones in good yields and with high regioselectivity. researchgate.net In these reactions, the nucleophilic attack consistently occurs at the less substituted carbon of the aziridine ring. researchgate.net These resulting oxazolidinones can then be converted into other valuable building blocks, such as vicinal amino alcohols, through hydrolysis. researchgate.net
Introduction of Diverse Functional Groups
The modification of the azabicyclo[3.1.0]hexan-2-one scaffold through the introduction of various functional groups is a key strategy for tuning its physicochemical and pharmacological properties.
Fluorinated Moieties: The incorporation of fluorine into organic molecules can significantly impact their metabolic stability, lipophilicity, and binding affinity. rsc.org Synthetic strategies have been developed to introduce fluorinated groups, such as the difluoromethyl (CHF2) group, into the 3-azabicyclo[3.1.0]hexane framework. rsc.orgresearchgate.net One approach involves the photochemical decomposition of CHF2-substituted pyrazolines, which provides access to CHF2-substituted 3-azabicyclo[3.1.0]hexane derivatives. rsc.org Another method utilizes the dipolar cycloaddition reactions of gem-difluorocyclopropenes with azomethine ylides to produce fluorine-containing 3-azabicyclo[3.1.0]hexanes. researchgate.net
Boronates: The introduction of boronate groups opens up possibilities for further functionalization through cross-coupling reactions. An unprecedented direct bridge-head C(sp³)–H borylation of 3-azabicyclo[3.1.0]hexanes has been achieved using cooperative iridium/aluminum catalysis. elsevierpure.comresearchgate.net This reaction proceeds under mild conditions and demonstrates good yields with moderate to complete site selectivity. elsevierpure.comresearchgate.net Furthermore, the use of a chiral BINOL-based aluminum catalyst allows for the synthesis of enantioenriched alkylboronate products, which can undergo further diversification without loss of stereochemical integrity. elsevierpure.comresearchgate.net
Nucleophilic Substitution Reactions on Functionalized Azabicyclo[3.1.0]hexanes
Functionalized 3-azabicyclo[3.1.0]hexane derivatives can undergo nucleophilic substitution reactions to introduce further diversity. For example, partially protected 6-amino-3-azabicyclo[3.1.0]hexane derivatives react with various electrophiles like vinyl, imidoyl, or carbonyl chlorides. beilstein-journals.orgnih.gov These reactions lead to the formation of enamines, amidines, and amides, respectively, which can then be used in subsequent cyclization reactions to form more complex heterocyclic systems such as pyrazoles and pyrimidines. beilstein-journals.orgnih.gov The regioselectivity of these substitutions allows for the controlled synthesis of a wide range of potentially biologically active compounds. nih.gov
Applications as Key Intermediates in Target-Oriented Synthesis
The versatility of the (1R)-3-azabicyclo[3.1.0]hexan-2-one nucleus makes it a valuable intermediate in the synthesis of complex and biologically active molecules.
Precursors for Polycyclic Natural Products and Complex Bioactive Molecules
The rigid 3-azabicyclo[3.1.0]hexane moiety is a structural component found in several natural products and bioactive compounds, including the antitumor agents Duocarmycin SA, Yatakemycin, and CC-1065. mdpi.com The unique architecture of this scaffold is also present in various pharmaceuticals and agrochemicals. researchgate.net Its utility as a synthon is demonstrated in the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes through Suzuki–Miyaura and Chan–Evans–Lam coupling reactions of tertiary trifluoroborates. acs.org These methods provide a modular approach to synthesizing compounds of significant interest to the pharmaceutical industry. acs.org
Synthesis of Conformationally Restricted Analogues for Structure-Activity Relationship Studies
The conformational rigidity of the 3-azabicyclo[3.1.0]hexane framework makes it an ideal template for designing conformationally restricted analogues of more flexible bioactive molecules. rsc.orgbris.ac.uk This strategy is crucial for probing the bioactive conformations of molecules and for improving their binding affinity and selectivity for biological targets. bris.ac.uk For instance, 3-azabicyclo[3.1.0]hexane derivatives serve as constrained analogues of piperidines. bris.ac.uk By replacing the flexible morpholine (B109124) ring of the antibiotic linezolid (B1675486) with various substituted azabicyclo[3.1.0]hexyl ring systems, researchers have developed new oxazolidinone analogues with antibacterial activity comparable or superior to the parent drug. acs.org This approach has led to the identification of analogues bearing hydroxyl, amino, amido, or carboxyl groups on the azabicyclic ring with potent activity against key pathogens. acs.org
Role in the Construction of Spirocyclic Heterocycles
The 3-azabicyclo[3.1.0]hexane framework is a key building block in the synthesis of diverse spirocyclic heterocycles. A prominent synthetic strategy involves the [3+2]-cycloaddition reaction of azomethine ylides with various dipolarophiles.
One of the most effective methods for constructing spiro[3-azabicyclo[3.1.0]hexane-2,3'-oxindoles] is the one-pot, three-component reaction between isatins, α-amino acids, and cyclopropenes. acs.orgacs.orgresearchgate.net In this reaction, an azomethine ylide is generated in situ from the isatin (B1672199) and α-amino acid, which then undergoes a 1,3-dipolar cycloaddition with the cyclopropene (B1174273) to yield the desired spiro-fused oxindole (B195798) with high diastereoselectivity. acs.org This method is notable for its efficiency and the ability to generate complex molecular structures in a single step. researchgate.net The reaction conditions can be tuned, for instance, by using a methanol-water medium to achieve good yields of the spirocyclic products. acs.org The versatility of this approach is demonstrated by the use of various substituted isatins, different α-amino acids (both N-substituted and unsubstituted), and even dipeptides like Gly-Gly, to generate a library of spiro[3-azabicyclo[3.1.0]hexane]oxindoles. acs.orgacs.org Some of these synthesized spiro-fused oxindoles have been investigated for their potential as antitumor agents. researchgate.net
Another significant application of the 3-azabicyclo[3.1.0]hexane nucleus is in the synthesis of bis-spirocyclic derivatives. A reliable method for creating such compounds involves the 1,3-dipolar cycloaddition of a stable azomethine ylide, the protonated form of Ruhemann's purple, with various cyclopropenes. nih.govbeilstein-journals.orgbeilstein-archives.org This reaction proceeds with high diastereofacial selectivity to afford bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields. nih.govbeilstein-archives.org The reaction is tolerant of both 3-substituted and 3,3-disubstituted cyclopropenes, and can even trap unstable 1,2-disubstituted cyclopropenes under mild conditions. nih.gov These bis-spiro compounds, which feature spiro units at the 2- and 4-positions of the 3-azabicyclo[3.1.0]hexane moiety, represent a novel class of spirocyclic systems. beilstein-journals.orgbeilstein-archives.org
The following table summarizes representative examples of spirocyclic heterocycles constructed from the 3-azabicyclo[3.1.0]hexane nucleus.
| Spirocyclic Heterocycle | Synthetic Method | Key Reactants | Reference(s) |
| Spiro[3-azabicyclo[3.1.0]hexane-2,3'-oxindoles] | One-pot, three-component 1,3-dipolar cycloaddition | Isatins, α-amino acids, cyclopropenes | acs.orgacs.orgresearchgate.netresearchgate.net |
| Bis-spiro[3-azabicyclo[3.1.0]hexanes] | 1,3-dipolar cycloaddition | Protonated Ruhemann's purple, cyclopropenes | nih.govbeilstein-journals.orgbeilstein-archives.org |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles | 1,3-dipolar cycloaddition | Isatin, α-amino acids, cyclopropene | researchgate.net |
Advanced Molecular Scaffolds in Drug Discovery Programs
The conformationally rigid structure of the 3-azabicyclo[3.1.0]hexane nucleus makes it a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties.
A notable example is the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. Researchers have explored the introduction of conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives into the P2 region of 2-cyanopyrrolidine-based compounds to create novel and potent DPP-IV inhibitors. nih.gov
Furthermore, derivatives of 2-azabicyclo[3.1.0]hexan-3-one have been investigated as inhibitors of NF-κB inducing kinase (NIK). A patent describes compounds of this class for the treatment of diseases associated with over-activation of NF-κB signaling. wipo.int
The 3-azabicyclo[3.1.0]hexane scaffold has also been a key component in the design of a potent and selective hepatitis C virus (HCV) NS3 protease inhibitor, SCH 503034. acs.org This compound, which incorporates a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2(S)-carboxamide moiety, has demonstrated oral bioavailability and was advanced to clinical trials for the treatment of hepatitis C infection. acs.org The synthesis of this complex molecule often involves the preparation of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane intermediates. acs.org
The following table highlights some advanced molecular scaffolds based on the 3-azabicyclo[3.1.0]hexane nucleus that have been explored in drug discovery programs.
| Compound Class/Drug Candidate | Therapeutic Target | Disease Area | Reference(s) |
| N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives | Dipeptidyl peptidase-IV (DPP-IV) | Type 2 Diabetes | nih.gov |
| 2-Azabicyclo[3.1.0]hexan-3-one derivatives | NF-κB inducing kinase (NIK) | Inflammatory diseases, Cancer | wipo.int |
| SCH 503034 | Hepatitis C virus (HCV) NS3 protease | Hepatitis C | acs.org |
Utility in Agrochemicals Research
The unique structural features of the 3-azabicyclo[3.1.0]hexane ring system have also been exploited in the field of agrochemicals. The conformational rigidity and potential for diverse functionalization make this scaffold a promising template for the development of new pesticides.
A prominent example of a commercially successful agrochemical incorporating this scaffold is the fungicide Procymidone . wikipedia.org Its chemical name is 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. nih.gov Procymidone is a dicarboximide fungicide used to control a range of fungal pathogens on various crops, including grapes, stone fruit, and strawberries. wikipedia.org
Research into fluorinated analogues has also highlighted the potential of this scaffold in agrochemistry. The synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexane derivatives has been developed, with the authors noting that such compounds could have applications in the field of agrochemistry due to the often-beneficial effects of fluorine incorporation on biological activity. rsc.orgnih.gov
The following table provides an example of a 3-azabicyclo[3.1.0]hexane-based agrochemical.
| Compound Name | Type | IUPAC Name | Reference(s) |
| Procymidone | Fungicide | 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | wikipedia.orgnih.gov |
Analytical and Spectroscopic Methods for Characterizing 1r 3 Azabicyclo 3.1.0 Hexan 2 One Research Outputs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (1R)-3-Azabicyclo[3.1.0]hexan-2-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, while advanced techniques like COSY and NOESY reveal through-bond and through-space correlations, respectively, which are essential for assigning the relative stereochemistry of the bicyclic system. acs.orgorganicchemistrydata.org
For instance, in derivatives of 3-azabicyclo[3.1.0]hexan-2-one, the chemical shifts and coupling constants of the cyclopropyl (B3062369) and pyrrolidinone ring protons are highly diagnostic. rsc.org The vicinal coupling constants (³JHH) are particularly informative for determining the cis/trans relationships of substituents on the rings. organicchemistrydata.org In many cases, 2D NMR techniques are employed to resolve ambiguities in spectral assignments.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for 3-Azabicyclo[3.1.0]hexan-2-one Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference |
| (±)-3-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 1.00 (dd, 1H), 1.48 (dd, 1H), 1.98-2.18 (m, 1H), 3.30 (d, 1H), 3.98 (dd, 1H), 4.37 (s, 2H), 7.12-7.60 (m, 10H) | 22.55, 23.98, 34.73, 51.63, 53.48, 122.53, 126.12, 127.47, 127.53, 128.32, 128.95, 136.21, 137.45, 181.22 | CDCl₃ | semanticscholar.org |
| (1R,5S)-4-(4-Fluorophenyl)-1,3-dimethyl-3-azabicyclo[3.1.0]hexan-2-one | 7.11–7.02 (m, 4H), 4.68 (d, 1H), 2.61 (s, 3H), 1.93 (ddd, 1H), 1.40 (s, 3H), 0.90 (t, 1H), 0.63 (dd, 1H) | 176.4, 162.4 (d), 136.5 (d), 128.0 (d), 115.7 (d), 62.2, 28.1, 26.9, 25.7, 16.3, 14.9 | CDCl₃ | rsc.org |
| (1R,5S)-3-(tert-Butyl)-1-methyl-4-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 7.39–7.14 (m, 5H), 4.97 (d, 1H), 1.88 (ddd, 1H), 1.34 (s, 3H), 1.26 (s, 9H), 0.98 (t, 1H), 0.49 (dd, 1H) | 178.8, 144.7, 128.5, 127.1, 125.5, 61.1, 54.4, 28.3, 28.3, 16.1, 15.7 | CDCl₃ | rsc.org |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high precision. For derivatives of this compound, HRMS provides unambiguous confirmation of their elemental composition. rsc.orgmdpi.com
Interactive Data Table: HRMS Data for Selected 3-Azabicyclo[3.1.0]hexan-2-one Derivatives
| Compound | Molecular Formula | Calculated [M+Na]⁺ (m/z) | Found [M+Na]⁺ (m/z) | Reference |
| 1-(4-Chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | C₁₉H₁₈ClNO | 334.0969 | 334.0968 | mdpi.com |
| 1-(4-Chlorophenyl)-3-(2-fluorophenyl)-4-methyl-3-azabicyclo[3.1.0]hexan-2-one | C₁₈H₁₅ClFNO | 338.0718 | 338.0716 | mdpi.com |
| 4-Methyl-1-phenyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | C₁₉H₁₉NO | 292.1437 | 292.1436 | mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the characteristic lactam carbonyl (C=O) group and the N-H group in the parent compound. thermofisher.comthermofisher.com The stretching vibration of the lactam carbonyl typically appears as a strong absorption band in the region of 1670-1700 cm⁻¹. semanticscholar.orgmdpi.com
Interactive Data Table: Characteristic IR Absorptions for 3-Azabicyclo[3.1.0]hexan-2-one Derivatives
| Compound | C=O Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) | Reference |
| (±)-3-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one | 1674 | - | semanticscholar.org |
| 1-(4-Chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 1678 | 1512, 1496, 1391 | mdpi.com |
| 1-(4-Chlorophenyl)-3-(2-fluorophenyl)-4-methyl-3-azabicyclo[3.1.0]hexan-2-one | 1682 | 1505, 1378, 1180 | mdpi.com |
X-ray Diffraction for Definitive Solid-State Structure Elucidation
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and the absolute stereochemistry in the solid state. For complex molecules like derivatives of this compound, X-ray crystallography can be used to unambiguously confirm the stereochemical assignments made by NMR and other techniques. acs.org The resulting crystal structure offers a detailed three-dimensional representation of the molecule. acs.org
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions. wisc.edu By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of products. researchgate.netbeilstein-journals.orgnih.gov This allows for the optimization of reaction times and conditions to maximize the yield of the desired this compound derivative. rsc.orgacs.org
For chiral compounds such as this compound, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. google.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are the most common methods for this purpose. rsc.orggoogle.com These techniques separate the enantiomers, allowing for their quantification and the determination of the ee. The choice of the chiral column and the chromatographic conditions are critical for achieving good separation. rsc.org
Emerging Research Directions and Future Perspectives on 1r 3 Azabicyclo 3.1.0 Hexan 2 One Chemistry
Innovations in Catalytic Systems for Enhanced Efficiency and Selectivity
The construction of the strained bicyclic system of 3-azabicyclo[3.1.0]hexan-2-one and its derivatives demands sophisticated catalytic solutions to control stereochemistry and maximize yield. Researchers are making significant strides by developing novel catalysts that offer unprecedented levels of efficiency and selectivity.
Recent advancements include the use of cobalt, rhodium, palladium, gold, and copper-based catalytic systems. For instance, a Co(II)-based metalloradical system has been developed for the asymmetric cyclopropanation of alkenes, affording cyclopropane (B1198618) products in high yields with excellent control over both diastereoselectivity and enantioselectivity. bc.edu Similarly, another Co(II)-catalyzed process, employing a D2-symmetric chiral amidoporphyrin ligand, enables the efficient synthesis of related 3-oxa-1-azabicyclo[3.1.0]hexan-2-one structures with high diastereo- and enantioselectivity. bc.edu
Dirhodium(II) catalysts have proven particularly effective. Studies have shown that dirhodium(II) tetracarboxylate catalysts can facilitate the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate at remarkably low catalyst loadings (as low as 0.005 mol %), a significant improvement in efficiency. nih.govacs.org By carefully selecting the catalyst and reaction conditions, either the exo or endo stereoisomer can be selectively formed. nih.govacs.org
Palladium catalysis has enabled the asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes to produce chiral 3-azabicyclo[3.1.0]hexanes. researchgate.net This method is notable for forming three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters with excellent regio- and enantioselectivity. researchgate.net Gold-catalyzed oxidative cyclopropanation of N-allylynamides has also emerged as a viable route to 3-aza-bicyclo[3.1.0]hexan-2-one derivatives. nih.gov Furthermore, copper-catalyzed methods, including the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes, have been used to create complex derivatives with up to five contiguous stereocenters as single isomers. researchgate.net
| Catalyst System | Reaction Type | Key Advantages | Yield / Selectivity | Reference(s) |
| **Dirhodium(II) (e.g., Rh₂(esp)₂) ** | Intramolecular Cyclopropanation | Very low catalyst loading (<0.01 mol %), high turnover, diastereoselectivity | Up to 76% yield | nih.govacs.org |
| Co(II)-amidoporphyrin | Asymmetric Cyclopropanation | High diastereo- and enantioselectivity | High yields, excellent d.r. and e.r. | bc.edu |
| Palladium/Ligand | Asymmetric Cyclization/ Carbonylation | Forms multiple bonds and rings in one step, creates quaternary stereocenters | Excellent regio- and enantioselectivity | researchgate.net |
| Copper/Ph-Phosferrox | 1,3-Dipolar Cycloaddition | High complexity generation (5 stereocenters), excellent enantioselectivity | Up to 99% yield, 97-99% ee | researchgate.net |
| Gold (IMesAuCl/AgBF₄) | Oxidative Cyclopropanation | Utilizes N-allylynamides as substrates | Moderate to high yields | nih.gov |
Development of Sustainable and Green Synthetic Protocols
In line with the principles of green chemistry, significant effort is being directed towards developing more environmentally benign syntheses of the 3-azabicyclo[3.1.0]hexane scaffold. These strategies aim to reduce waste, avoid hazardous materials, and improve energy efficiency.
A prime example is the development of multicomponent reactions (MCRs) in green solvents. A novel three-component reaction between an aryl aldehyde, malononitrile, and hydroxylamine (B1172632) hydrochloride has been successfully carried out in water. This method offers numerous advantages, including high yields, short reaction times, readily available starting materials, high atom economy, and the complete avoidance of catalysts and organic solvents. acs.org
Another key area of development is the reduction or elimination of toxic metals. A copper-free Sonogashira coupling followed by a 5-exo-dig cyclization provides an efficient route to 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones. nih.gov This approach is an attractive alternative to classical methods that often rely on more toxic organometallic reagents. nih.gov
Process optimization also contributes to greener synthesis. The development of "telescoped" reaction sequences, where multiple synthetic steps are performed in a single pot without intermediate isolation and purification, significantly reduces solvent and material waste. nih.govacs.org For example, the rhodium-catalyzed cyclopropanation followed by selective hydrolysis can be performed on a gram scale to yield either the exo or endo isomer without the need for chromatographic purification. nih.govacs.org Furthermore, the ability to recycle key starting materials, such as N-Boc-2,5-dihydropyrrole, adds to the sustainability of the process. nih.gov The use of base-promoted intramolecular additions also represents a move towards more sustainable, metal-free cyclization strategies. mdpi.com
| Green Strategy | Specific Method | Key Sustainability Feature(s) | Reference(s) |
| Green Solvents | Three-component reaction in water | Avoids organic solvents and catalysts; high atom economy. | acs.org |
| Metal Reduction | Copper-free Sonogashira coupling | Eliminates the use of a potentially toxic heavy metal. | nih.gov |
| Process Intensification | Telescoped rhodium-catalyzed cyclopropanation and hydrolysis | Avoids chromatographic purification, reducing solvent waste. | nih.govacs.org |
| Catalyst-Free Reactions | Base-promoted intramolecular addition | Avoids transition metal catalysts. | mdpi.com |
| Recycling | Recovery and reuse of N-protected dihydropyrroles | Reduces raw material consumption. | nih.gov |
Strategies for Combinatorial Library Synthesis and High-Throughput Screening Support
The 3-azabicyclo[3.1.0]hexane scaffold is a frequent starting point for drug discovery programs, which necessitates the synthesis and screening of large numbers of analogues. Consequently, synthetic strategies are being tailored to support combinatorial library generation and high-throughput screening (HTS).
The key to efficient library synthesis is the use of robust and versatile chemical reactions that allow for the easy introduction of diverse functional groups. Multicomponent reactions (MCRs), such as the Ugi four-component reaction, are particularly well-suited for this purpose, as they can rapidly generate complex products from simple, varied starting materials. researchgate.net Methods that allow for the late-stage functionalization of the bicyclic core are also highly valuable. For instance, a palladium-catalyzed process yields products that can be further functionalized to create a diverse library of 3-azabicyclo[3.1.0]hexane frameworks. researchgate.net Similarly, a copper-free Sonogashira coupling provides access to a variety of substituted 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones, which can be further diversified. nih.gov The concept of parallel synthesis, where multiple related compounds are synthesized simultaneously, is being explicitly applied to generate libraries from a common 1-azabicyclo[3.1.0]hexan-2-one starting material. researchgate.net
The development of these libraries goes hand-in-hand with advances in HTS. nih.gov Modern screening platforms can assess inhibitor potency and specificity across entire enzyme superfamilies simultaneously. nih.gov Notably, a complex derivative of 3-azabicyclo[3.1.0]hexan-2-carboxamide was included in a hydrolase-directed library for such high-throughput profiling, demonstrating the direct applicability of these screening methods to compounds containing the azabicyclic scaffold. nih.gov
Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization for Azabicyclic Scaffolds
The intersection of artificial intelligence (AI) and organic chemistry is a rapidly expanding frontier with the potential to revolutionize how molecules like (1R)-3-Azabicyclo[3.1.0]hexan-2-one are synthesized. ijsetpub.com Machine learning (ML) and AI are being deployed to predict reaction outcomes, optimize conditions, and even design novel synthetic pathways for complex scaffolds. beilstein-journals.org
For azabicyclic frameworks, computational methods are already providing deep mechanistic insights. Density Functional Theory (DFT) calculations, for example, have been used to elucidate the stereo-electronic factors that govern selectivity in the synthesis of azabicyclic scaffolds. rsc.org This fundamental understanding can then be leveraged by ML models. In one study, ML was used to predict condensed Fukui functions, a measure of local reactivity, to aid in the design of catalysts for specific transformations. rsc.org
Q & A
Q. What are the established synthetic methodologies for (1R)-3-Azabicyclo[3.1.0]hexan-2-one and its derivatives in academic research?
The synthesis of this compound derivatives often employs cyclization strategies. For example:
- Gold-catalyzed oxidative cyclization of ynamides (e.g., 1-(4-methoxyphenyl) derivatives) to form fused γ-lactams, leveraging carbene intermediates .
- Tsuji–Trost cascade cyclization for stereoselective vinylcyclopropane rearrangements, enabling access to complex bicyclic frameworks .
- Substitution reactions at the 3-position using alkyl or aryl groups (e.g., adamantylmethyl or benzyl substituents), followed by chiral resolution to isolate enantiomers .
Key reagents include chiral catalysts, protecting groups (e.g., Boc), and transition metals (e.g., Au). Reaction conditions (temperature, solvent, and time) must be optimized to avoid side products.
Q. How is the stereochemical configuration of this compound derivatives verified experimentally?
Stereochemical confirmation relies on:
- NMR spectroscopy : Analysis of coupling constants (J values) and nuclear Overhauser effect (NOE) correlations to determine spatial arrangements .
- X-ray crystallography : Provides unambiguous structural assignments, as demonstrated for tert-butyl 3-azabicyclo[3.1.0]hexane carboxylate derivatives .
- Chiral chromatography : Separates enantiomers (e.g., (1R,5S) vs. (1S,5R) configurations) for pharmacological studies .
Q. What safety precautions are recommended when handling 3-azabicyclo[3.1.0]hexane derivatives in laboratory settings?
- Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust, as some derivatives cause respiratory irritation .
- Storage : Keep compounds in sealed containers at room temperature, away from oxidizers and ignition sources .
Advanced Research Questions
Q. What chromatographic or crystallization techniques are effective for resolving enantiomers of 3-azabicyclo[3.1.0]hexan-2-one derivatives?
- Chiral HPLC : Effective for separating enantiomers (e.g., (±)-1-phenyl derivatives) using polysaccharide-based columns .
- Diastereomeric salt formation : Employ chiral resolving agents (e.g., tartaric acid) during crystallization .
- Dynamic kinetic resolution : Utilize asymmetric catalysis to favor a single enantiomer during synthesis .
Q. How do structural modifications at the 1-phenyl and 3-alkyl positions affect the biological activity of 3-azabicyclo[3.1.0]hexan-2-one derivatives?
- 1-Phenyl substitution : Enhances binding to sigma receptors, as shown in derivatives with 2-phenylethyl or benzyl groups .
- 3-Alkyl groups : Bulky substituents (e.g., adamantylmethyl) improve metabolic stability but may reduce solubility. SAR studies reveal that electron-withdrawing groups at the 3-position modulate receptor affinity .
- Biological assays : Test derivatives in vitro for receptor binding (e.g., σ1/σ2) and in vivo for pharmacokinetic properties .
Q. What mechanistic insights explain the formation of fused γ-lactams via gold-catalyzed cyclization of ynamides to form 3-azabicyclo[3.1.0]hexan-2-one derivatives?
- Gold carbene intermediates : Catalyze intramolecular cyclization by activating ynamides, forming bicyclic lactams through a [1,2]-shift mechanism .
- Steric and electronic effects : Electron-donating substituents (e.g., 4-methoxyphenyl) accelerate cyclization, while bulky groups favor exo-transition states .
Q. How can researchers address discrepancies between calculated and experimental elemental analysis data for 3-azabicyclo[3.1.0]hexan-2-one derivatives?
- Purification : Re-crystallize or chromatograph samples to remove impurities (e.g., unreacted starting materials) .
- Repeat analysis : Use high-precision instruments (e.g., CHNS analyzers) and validate against certified standards .
- Synthetic verification : Confirm reaction stoichiometry and intermediates via LC-MS or HRMS .
Q. What analytical methods are recommended for detecting and quantifying 3-azabicyclo[3.1.0]hexane-related impurities in pharmaceutical intermediates?
- HPLC-UV/ELSD : Detect impurities at trace levels (≤0.1%) using C18 columns and gradient elution .
- LC-MS/MS : Identify structural analogs or degradation products (e.g., methyl ester derivatives) with high sensitivity .
- Reference standards : Compare retention times and spectra with authenticated samples (e.g., drug impurity databases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
